N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

Description

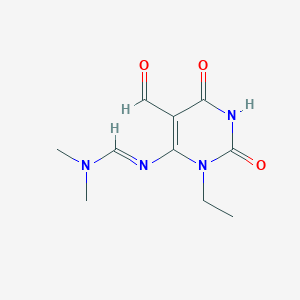

N'-(3-Ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide (CAS: 556020-47-4) is a heterocyclic compound with the molecular formula C₁₀H₁₄N₄O₃ and a molecular weight of 238.24 g/mol . It features a tetrahydropyrimidinone core substituted with an ethyl group at position 3, a formyl group at position 5, and a dimethylmethanimidamide moiety at position 2. The compound is identified by synonyms such as AC1Q2ZWS and MolPort-002-465-077 and is commercially available through suppliers like Advanced Technology & Industrial Co., Ltd. . Its structural uniqueness lies in the combination of electron-withdrawing (formyl, dioxo) and electron-donating (ethyl, dimethyl) groups, which influence its reactivity and physicochemical properties, including a hydrogen-bond donor count of 1 and acceptor count of 4 .

Properties

IUPAC Name |

N'-(3-ethyl-5-formyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-4-14-8(11-6-13(2)3)7(5-15)9(16)12-10(14)17/h5-6H,4H2,1-3H3,(H,12,16,17)/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINBIANJVSXLN-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C=O)N=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=O)NC1=O)C=O)/N=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydropyrimidine core, which is known for its diverse biological properties. The compound has the molecular formula and a molecular weight of approximately 238.24 g/mol. Its structural features suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N4O3 |

| Molecular Weight | 238.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not Available |

Research indicates that compounds similar to this compound exhibit various biological activities such as:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines can possess significant antimicrobial properties against a range of bacteria and fungi.

- Anticancer Properties : Certain compounds in this class have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial activity .

- Anticancer Effects : In vitro studies on cancer cell lines showed that compounds with similar structures to this compound could significantly reduce cell viability and promote apoptosis in human breast cancer cells .

- Anti-inflammatory Research : A recent investigation into anti-inflammatory properties revealed that certain tetrahydropyrimidine derivatives could inhibit pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been derived from the fermentation of Streptomyces parvulus, a bacterium known for producing biologically active metabolites. The compound's structure suggests it may interact with cellular mechanisms involved in tumor growth inhibition, making it a candidate for further development as an anticancer agent .

2. Enzyme Inhibition

The molecular structure of N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide allows it to potentially inhibit specific enzymes that are crucial in various metabolic pathways. This property could be exploited in drug design to target diseases where enzyme activity is dysregulated .

3. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains could lead to its use in developing new antibiotics or preservatives in food and pharmaceutical applications .

Agricultural Applications

1. Pesticide Development

The compound's chemical characteristics make it suitable for investigation as a pesticide or herbicide. Its ability to affect biological processes in pests could provide a new avenue for crop protection strategies that are less harmful to non-target organisms compared to conventional chemicals .

2. Plant Growth Regulation

There is potential for this compound to act as a plant growth regulator. By modulating hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Inhibition of tumor growth |

| Enzyme inhibitor | Targeting specific metabolic pathways | |

| Antimicrobial agent | Disruption of microbial growth | |

| Agricultural Applications | Pesticide development | Targeting pest metabolic processes |

| Plant growth regulation | Modulating plant hormonal pathways |

Case Studies

Case Study 1: Antitumor Activity

In a study published by researchers investigating the fermentation products of Streptomyces parvulus, this compound was isolated and tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme-inhibiting properties of this compound. It was found to effectively inhibit a specific kinase involved in cancer progression, suggesting its utility in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the tetrahydropyrimidinone family, which is widely studied for its diverse pharmacological and material science applications. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues

N,N-Diethylanilinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate ():

- Core structure : Shares the 2,6-dioxo-1,2,3,6-tetrahydropyrimidin backbone.

- Substituents : A dinitrophenyl group at position 5 and a diethylanilinium counterion.

- Key differences : The dinitrophenyl group introduces strong electron-withdrawing effects, enhancing acidity compared to the formyl group in the target compound. The ionic nature of this compound contrasts with the neutral, dimethylmethanimidamide-substituted target .

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives (): Core structure: Thiazolidinone ring instead of tetrahydropyrimidinone. Functional groups: A dioxothiazolidin-ylidene group and benzamide substituent. Key differences: The thiazolidinone core alters ring strain and hydrogen-bonding capacity. The absence of a formyl group reduces electrophilicity compared to the target compound .

Pharmacopeial pyrimidinone derivatives (): Examples include (R)- and (S)-isomers with 2-oxotetrahydropyrimidin-1(2H)-yl groups and phenoxyacetamido substituents. The target compound’s formyl group offers a reactive site absent in these derivatives .

Physicochemical and Reactivity Comparison

Crystallographic and Computational Studies

Q & A

Q. What synthetic methodologies are recommended for preparing N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting hydrazine derivatives or amines with formyl-containing intermediates in ethanol or DMF at 60–80°C for 3–6 hours . Key steps:

- Use ethanol or DMF as solvents to enhance solubility of polar intermediates.

- Add potassium carbonate (1.5 mol equivalents) as a base to deprotonate reactive sites .

- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via ice/water precipitation followed by recrystallization in ethanol .

- Optimize yields by controlling stoichiometry (1:1.5 molar ratio of core scaffold to reagent) and reflux time (3–5 hours) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800–2720 cm⁻¹) stretches to confirm functional groups .

- NMR : Use NMR to detect ethyl protons (δ 1.2–1.4 ppm, triplet) and dimethylamino groups (δ 3.0–3.2 ppm, singlet). NMR confirms tetrahydropyrimidinone carbonyls (δ 160–170 ppm) .

- X-ray Crystallography : Refine single-crystal structures using SHELXL (for small molecules) or WinGX (for geometry validation). Anisotropic displacement parameters resolve disorder in the ethyl or formyl groups .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric or conformational ambiguities in this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* level) to compare energy profiles of possible tautomers (e.g., keto-enol forms). Optimize geometries and calculate Gibbs free energy differences (<2 kcal/mol suggests tautomeric coexistence) .

- Validate using experimental data : Match computed NMR chemical shifts (via GIAO method) with observed spectra. Deviations >0.5 ppm indicate incorrect tautomer assignment .

Q. How should researchers address contradictions in structural data derived from different refinement software?

- Methodological Answer :

- Compare results from SHELXL (favored for small-molecule refinement) and phenix.refine (for macromolecules). Discrepancies in bond lengths (>0.02 Å) may arise from different weighting schemes .

- Cross-validate using Mercury CSD : Analyze packing motifs and hydrogen-bonding networks to identify systematic errors. For example, mismatched C=O···H-N interactions suggest over-refinement of thermal parameters .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms of this compound?

- Methodological Answer :

- Use Mercury's Materials Module to search the Cambridge Structural Database (CSD) for similar packing motifs. Parameters:

- Interaction distance: 2.8–3.2 Å for C-H···O bonds.

- Angle cutoff: 120–180° for π-π stacking .

- Generate void maps to assess solvent-accessible volumes (>5% suggests potential polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.